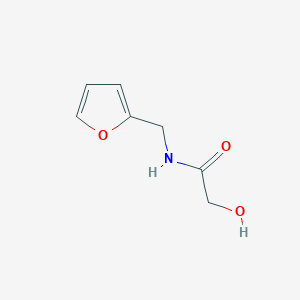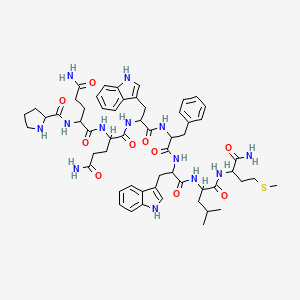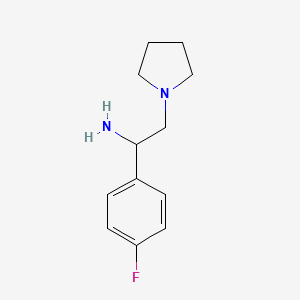
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- is a chemical compound with the molecular formula C7H11ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two amino groups at positions 4 and 5, a chlorine atom at position 2, a methyl group at position 6, and an isopropyl group attached to one of the amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- typically involves the chlorination of 2-methyl-4,5-diaminopyrimidine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. The isopropyl group is introduced through a subsequent alkylation reaction using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Derivatives with substituted nucleophiles replacing the chlorine atom.
Scientific Research Applications
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the chlorine and isopropyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methyl-4,5-pyrimidinediamine
- 2-Chloro-6-methylpyrimidine-4,5-diamine
Uniqueness
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- is unique due to the presence of the isopropyl group attached to the amino group, which distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
890094-20-9 |
|---|---|
Molecular Formula |
C8H13ClN4 |
Molecular Weight |
200.67 g/mol |
IUPAC Name |
2-chloro-6-methyl-4-N-propan-2-ylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-4(2)11-7-6(10)5(3)12-8(9)13-7/h4H,10H2,1-3H3,(H,11,12,13) |
InChI Key |
JZJCPSGUJAUBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)NC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole](/img/structure/B12114259.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)
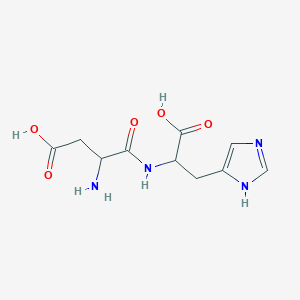
![1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B12114290.png)
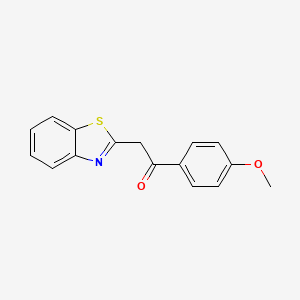

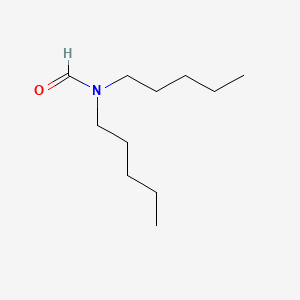
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B12114313.png)


